molecular formula C10H12F2N2 B2537235 1-(2,5-Difluorophenyl)piperazine CAS No. 255893-33-5

1-(2,5-Difluorophenyl)piperazine

Cat. No.: B2537235
CAS No.: 255893-33-5
M. Wt: 198.217
InChI Key: SWQMPOXIMTYXHI-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12F2N2 and its molecular weight is 198.217. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives in Pharmacological Research

Piperazine derivatives, including molecules structurally similar to 1-(2,5-Difluorophenyl)piperazine, have been extensively studied for their pharmacological effects. For example, 1-(m-Chlorophenyl)piperazine (CPP), a potent inhibitor of serotonin binding in rat brains, demonstrates properties consistent with serotonin receptor agonism, suggesting potential applications in understanding and treating neurological disorders (Fuller et al., 1981).

Antifungal Activity of Piperazine Derivatives

Piperazine derivatives have shown significant antifungal activity against various fungal cultures. For instance, certain compounds featuring the piperazine moiety have demonstrated strong antifungal properties comparable to or better than established antifungals like itraconazole and fluconazole (Upadhayaya et al., 2004).

Synthesis and Chemical Studies

Research has also focused on the synthesis of piperazine derivatives. Studies detailing the synthesis of various piperazine derivatives, including 1-(2,3-dichlorophenyl)piperazine, provide insights into the methods and efficiencies of producing these compounds, which is critical for their application in pharmaceuticals (Quan, 2006).

Piperazine Derivatives in Anticancer Research

The incorporation of piperazine moieties into various molecules has been explored for their potential anticancer activities. A study on 1,2,4-triazine derivatives bearing a piperazine amide moiety revealed promising antiproliferative agents against breast cancer cells, indicating the potential of piperazine derivatives in cancer treatment (Yurttaş et al., 2014).

Piperazine Derivatives in Neurological Applications

Numerous piperazine derivatives have been studied for their central pharmacological activities, particularly involving monoamine pathways. These studies suggest applications for piperazine derivatives as therapeutic agents in treating neurological disorders like depression, anxiety, and psychosis (Brito et al., 2018).

Mechanism of Action

Piperazine, a class of compounds to which “1-(2,5-Difluorophenyl)piperazine” belongs, is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(2,5-difluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQMPOXIMTYXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,5-difluoroaniline (2.58 g, 20 mmol) and bis(2-chloroethyl)amine hydrochloride (3.96 g, 22 mmol) in butanol (10 mL) was heated at reflux for 24 hours. The mixture was cooled to room temperature, sodium carbonate (2.33 g, 22 mmol) was added, and the mixture was heated again at reflux. After 2 days, the mixture was cooled to room temperature, hexane (15 mL) and 3 N NaOH (25 mL) were added, and the resulting layers were separated. The aqueous layer was extracted with chloroform (3×25 mL) and the combined organic fractions were flashed over a column of silica gel. The silica gel was further eluted with a gradient of chloroform to chloroform/methanol (4:1). The solvent was removed from the combined fractions with Rf=0.14 [silica gel, chloroform/methanol (4:1)], giving the title compound as a yellow oil (0.606 g, 3.1 mmol, 15%). ESI-MS m/z 199 (MH+).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
15%

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